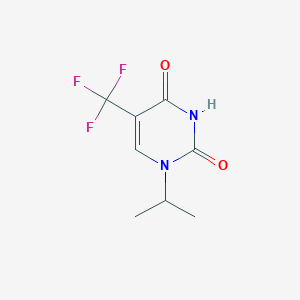

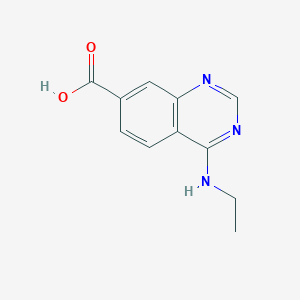

4-(Ethylamino)quinazoline-7-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Ethylamino)quinazoline-7-carboxylic acid is a chemical compound with the molecular formula C11H11N3O2 . It is a type of quinazoline, a class of organic compounds that are known for their diverse range of biological properties .

Synthesis Analysis

The synthesis of quinazoline derivatives can be achieved through various methods. One such method involves the conversion of primary amide to a nitrile, leading to the in situ generation of KOH, which hydrolyzes isatoic anhydride to give a 1-cyano-2-amine 3-acid-potassium salt .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C11H11N3O2/c1-2-12-10-8-4-3-7 (11 (15)16)5-9 (8)13-6-14-10/h3-6H,2H2,1H3, (H,15,16) (H,12,13,14) .

Chemical Reactions Analysis

Quinazolines can undergo various chemical reactions. For instance, oxidation of quinazoline in dilute aqueous acid with two equivalents of hydrogen peroxide at room temperature gives 3,4-dihydro-4-oxo quinazoline .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 217.23 . It is a powder at room temperature .

Wissenschaftliche Forschungsanwendungen

Antihistaminic Agents

A study by Alagarsamy et al. (2012) synthesized novel quinazolin-4(3H)-ones, closely related to 4-(Ethylamino)quinazoline-7-carboxylic acid, which demonstrated significant H1-antihistaminic activity. This indicates potential use in treating allergic reactions.

Antibacterial Agents

In the realm of antibacterial research, Domagala et al. (1988) explored quinoline carboxylic acids, structurally similar to this compound, finding significant antibacterial potency and DNA-gyrase inhibition, offering a pathway for the development of new antibiotics.

Anticancer Agents

The study of quinoline-4-carboxylic acid derivatives, including those similar to this compound, for anticancer applications was examined by Bhatt et al. (2015). They found that some derivatives exhibited significant anticancer activity, suggesting potential in cancer therapy.

Cytotoxic Agents

Deady et al. (2003) synthesized carboxamide derivatives of quinazoline, related to this compound, showing potent cytotoxic properties. This implies potential use in targeting cancer cells.

Molecular Synthesis

In molecular synthesis, Alkhader et al. (1979) explored the synthesis of various quinazolinones, akin to this compound, indicating its utility in creating complex molecular structures.

Radioisotope Labeling

For radioisotope labeling, Saemian et al. (2009) researched the synthesis of 4-aminoquinazolines labeled with carbon-14, which has implications in tracer and imaging studies in biological systems.

Structural Studies

Hannah & Stevens (2003) conducted structural studies on compounds similar to this compound, suggesting its relevance in understanding complex molecular interactions.

Versatile Molecular Scaffolding

Amrutkar et al. (2020) highlighted the versatility of quinazoline derivatives as scaffolds in drug development, indicating the potential of this compound in this field.

Kinase Inhibition for Cancer Therapy

Tsou et al. (2001) explored quinazoline derivatives as inhibitors of epidermal growth factor receptor, a key target in cancer therapy, suggesting a role for this compound in this area.

Wirkmechanismus

While the specific mechanism of action for 4-(Ethylamino)quinazoline-7-carboxylic acid is not mentioned in the retrieved papers, quinazoline derivatives are known to exhibit a wide range of bioactivities such as anti-HIV, anticancer, antifungal, antibacterial, antimutagenic, anticoccidial, anticonvulsant, anti-inflammatory, antidepressant, antimalarial, antioxidant, antileukemic, and antileishmanial activities .

Safety and Hazards

Eigenschaften

IUPAC Name |

4-(ethylamino)quinazoline-7-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-2-12-10-8-4-3-7(11(15)16)5-9(8)13-6-14-10/h3-6H,2H2,1H3,(H,15,16)(H,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSXLFFPDLUKKBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC=NC2=C1C=CC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(4-Butylphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2411962.png)

![(4aS,7aS)-6-methyl-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine](/img/no-structure.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone](/img/structure/B2411967.png)

![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-cyanobenzamide](/img/structure/B2411970.png)